molecular formula C5H2ClIN4 B1425202 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1082950-96-6

4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1425202
M. Wt: 280.45 g/mol
InChI Key: IATZWLQPWGDNDQ-UHFFFAOYSA-N
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Description

“4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C5H2ClIN4 . It belongs to the class of heterocyclic compounds known as pyrazolopyrimidines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study presented a one-pot two-step procedure for the synthesis of a set of pyrazolo[3,4-d]pyrimidine prodrugs .


Molecular Structure Analysis

The molecular structure of “4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” consists of a pyrazolo[3,4-d]pyrimidine core, which is substituted at the 4-position with a chlorine atom and at the 3-position with an iodine atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” are not detailed in the retrieved sources, pyrazolo[3,4-d]pyrimidines are known to be potent protein kinase inhibitors . They have shown promising antitumor activity but have suboptimal aqueous solubility, making them worthy of further optimization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” include a molecular weight of 280.454 Da . The compound has a density of 2.4±0.1 g/cm3, a boiling point of 427.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    • Field : Organic Chemistry
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives are synthesized using various strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Methods : The specific methods of synthesis are not detailed in the source, but they are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of each method are considered .
  • Biomedical Applications of Pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research
    • Application Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, are discussed .
    • Results : The biomedical applications of such compounds are analyzed .
  • Antibacterial Activity of Pyrazolo[3,4-d]pyrimidines

    • Field : Microbiology
    • Application Summary : Pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4 and C6, have been tested for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

    • Field : Organic Chemistry
    • Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
    • Methods : The method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
    • Results : This strategy involves a sequential opening/closing cascade reaction .
  • TRK Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • SK Channel Blocker

    • Field : Pharmacology
    • Application Summary : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine has been reported to have an SK channel blocker effect .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

    • Field : Organic Chemistry
    • Application Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of each method are considered .
  • Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

    • Field : Organic Chemistry
    • Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
    • Methods : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
    • Results : This strategy involves a sequential opening/closing cascade reaction .
  • Antibacterial Activity of Pyrazolo[3,4-d]pyrimidines

    • Field : Microbiology
    • Application Summary : Pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4 and C6, have been tested for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • TRK Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • SK Channel Blocker

    • Field : Pharmacology
    • Application Summary : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine has been reported to have an SK channel blocker effect .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .

Future Directions

The future directions for “4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” and related compounds involve further exploration of their potential as anticancer agents . This includes optimizing their aqueous solubility, evaluating their activities to inhibit various kinases, and investigating their effects on cell proliferation, differentiation, and survival .

properties

IUPAC Name

4-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZWLQPWGDNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718896
Record name 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

1082950-96-6
Record name 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Bata, A Chaikuad, NA Bakas… - Journal of medicinal …, 2021 - ACS Publications
Serine/threonine-protein kinases 3 and 4 (STK3 and STK4, respectively) are key components of the Hippo signaling pathway, which regulates cell proliferation and death and provides …
Number of citations: 12 pubs.acs.org

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